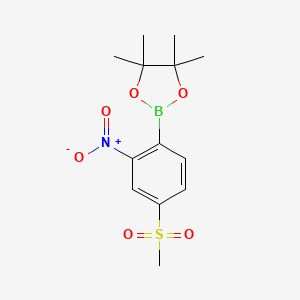

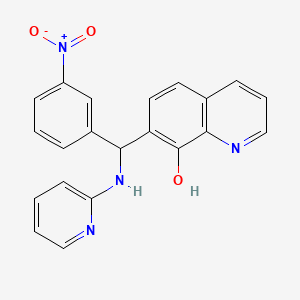

![molecular formula C22H16F2N4O3 B2358057 N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326920-31-3](/img/structure/B2358057.png)

N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, the compound “N-(2,3-difluorophenyl)-2-fluorobenzamide” was obtained at high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline using standard synthetic procedures .

Molecular Structure Analysis

The molecular structure of a compound similar to the one , “N-(3,5-difluorophenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide”, has been analyzed. The molecular formula is C24H18F2N4O and the molecular weight is 416.4 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Chemical Properties

Cleavage of N-O Bonds in Oxadiazolines : Research has shown that the photochemical cleavage of N-O bonds in 1,2,4-oxadiazolines can occur under mild conditions, leading to the formation of acetamidines. This demonstrates the chemical reactivity and potential for modification of oxadiazole-containing compounds (Srimannarayana, Srivastava, & Clapp, 1970).

Structural Characterization and Molecular Interactions

Structures of Acetamide Derivatives : Studies have characterized the structures of acetamide derivatives incorporating difluoromethyl groups and heterocyclic moieties. These compounds exhibit 'V' shaped molecular structures and engage in various intermolecular interactions, contributing to their potential as bioactive molecules (Boechat et al., 2011).

Application in Corrosion Inhibition

Corrosion Inhibitors : Synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have shown promising results as corrosion inhibitors. The compounds displayed significant inhibition efficiencies in both acidic and oil mediums, highlighting their potential industrial applications (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Bioactive Potential

Bioactive Benzothiazolinone Acetamide Analogs : Investigation into benzothiazolinone acetamide analogs has revealed their potential for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, these compounds have been evaluated for their bioactivity, including ligand-protein interactions and non-linear optical activity, demonstrating diverse potential applications (Mary et al., 2020).

Antibacterial Activity

Antibacterial and Hemolytic Activity : Research into 2,5-disubstituted 1,3,4-oxadiazole compounds has shown that they possess significant antimicrobial activity against selected microbial species. The study also evaluated the hemolytic activity of these compounds, providing insights into their potential therapeutic applications (Gul et al., 2017).

Zukünftige Richtungen

The future directions for research on “N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the diverse pharmacological activities of similar compounds, there may be potential for the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

N-(2,5-difluorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O3/c1-13-3-2-4-14(9-13)21-26-22(31-27-21)15-5-8-20(30)28(11-15)12-19(29)25-18-10-16(23)6-7-17(18)24/h2-11H,12H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEIJDOLLUTYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

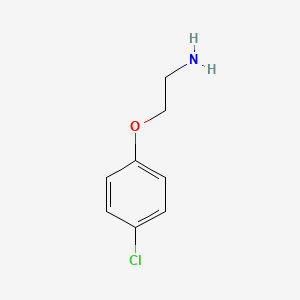

![5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B2357974.png)

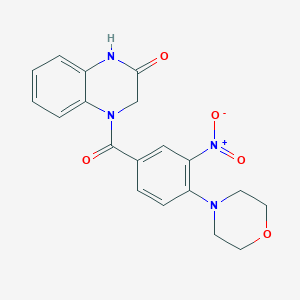

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2357978.png)

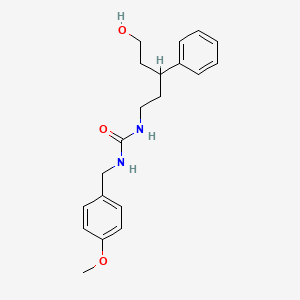

![2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2357979.png)

![7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2357984.png)

![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2357987.png)

![N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357988.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2357993.png)